Amino-PEG4-benzyl ester is a chemical compound that serves as a versatile linker in the synthesis of various bioconjugates, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound consists of a polyethylene glycol (PEG) moiety linked to a benzyl ester, which provides solubility and biocompatibility, making it suitable for pharmaceutical applications. The structure typically includes an amino group that facilitates further conjugation with other biomolecules, enhancing its utility in drug design and delivery systems .
Amino-PEG4-benzyl ester exhibits notable biological activity due to its role as a PROTAC linker. PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. By attaching to a target protein and an E3 ligase, the linker facilitates the ubiquitination and subsequent degradation of the target protein, which is beneficial in therapeutic contexts such as cancer treatment . Furthermore, the PEG component enhances solubility and circulation time in biological systems, improving pharmacokinetics.
The synthesis of Amino-PEG4-benzyl ester generally involves several key steps:
Amino-PEG4-benzyl ester stands out due to its balance between hydrophilicity from the PEG moiety and hydrophobicity from the benzyl group, making it particularly effective in enhancing drug solubility while allowing for specific interactions necessary for targeted therapies .
Studies on Amino-PEG4-benzyl ester often focus on its interactions with proteins and other biomolecules:
Amino-PEG4-benzyl ester shares structural similarities with several other compounds used in bioconjugation and drug delivery. Notable similar compounds include:
| Compound | Structure Features |
Molecular Structure Analysis: C₁₈H₂₉NO₆ and Functional GroupsAmino-PEG4-benzyl ester possesses the molecular formula C₁₈H₂₉NO₆ and a molecular weight of 355.4 g/mol [1] [3]. The structure comprises three key components:
The compound’s structural symmetry and flexibility are critical for minimizing steric hindrance during bioconjugation. Nuclear magnetic resonance (NMR) studies confirm the integrity of the PEG4 spacer, with characteristic ether (-O-) and methylene (-CH₂-) proton signals [5]. Physicochemical Properties: Solubility, Hydrophilicity, and StabilityAmino-PEG4-benzyl ester exhibits unique physicochemical properties:
The PEG4 chain’s ethylene oxide units form hydrogen bonds with water, conferring a hydrodynamic radius of ~1.8 nm, which enhances biocompatibility [7]. Unlike shorter PEG variants (e.g., PEG2), the PEG4 spacer provides sufficient length to prevent aggregation of conjugated molecules [6]. Comparative Analysis with Other PEG and Alkyl/Ether-Based LinkersAmino-PEG4-benzyl ester outperforms analogous linkers in several aspects:
For example, in chemoenzymatic polymerization, the benzyl ester group increases substrate affinity for proteases like papain, enabling efficient peptide bond formation even with low-affinity monomers like glycine [2]. By contrast, methyl or ethyl esters require higher enzyme concentrations to achieve comparable yields [2]. Applications in Bioconjugation and Polymer ChemistryRole in PROTAC SynthesisAmino-PEG4-benzyl ester is widely used to construct PROTACs due to its:
Enzymatic PolymerizationIn papain-catalyzed peptide synthesis, the benzyl ester group enhances monomer binding efficiency. For instance, alanine benzyl ester achieves 89% polymerization yield at 1 U/mL papain, whereas ethyl esters require ≥2.5 U/mL for similar results [2]. The PEG4 spacer further prevents enzyme deactivation by reducing aggregation [2] [7]. The synthesis of Amino-PEG4-benzyl ester involves the strategic functionalization of polyethylene glycol (PEG) chains to introduce both amino and benzyl ester functional groups. The compound, with the chemical formula C18H29NO6 and molecular weight of 355.43 Da, serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [1] [2]. Several synthetic approaches have been developed for the preparation of Amino-PEG4-benzyl ester, each offering distinct advantages in terms of reaction conditions, yield, and product purity. The most commonly employed methods include direct PEG functionalization, esterification reactions, nucleophilic substitution approaches, benzyl transfer protocols, and Michael addition reactions [3] [4] [5]. The direct PEG functionalization approach represents one of the most straightforward synthetic routes for Amino-PEG4-benzyl ester production. This method typically involves the reaction of PEG4-diol with benzyl bromide under basic conditions using potassium carbonate as the base in dimethylformamide (DMF) solvent [4]. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of PEG4 are converted to benzyl ethers, followed by subsequent functionalization to introduce the amino group. This approach generally yields 75-85% of the desired product with high purity [4] [5]. The esterification approach involves the coupling of PEG4-carboxylic acid derivatives with benzyl alcohol using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [7]. This method offers excellent yields (80-90%) and produces stable ester linkages that are suitable for pharmaceutical applications. The reaction typically proceeds under mild conditions at room temperature in dichloromethane (DCM) solvent over 8-16 hours [7]. Nucleophilic substitution approaches utilize activated PEG derivatives, such as PEG4-tosylate, which can react with benzyl ester nucleophiles under elevated temperatures (60-80°C) [8]. While this method provides versatility in terms of starting materials, it generally requires more stringent reaction conditions and yields moderate results (65-75%) [8]. The benzyl transfer protocol represents an innovative approach that utilizes 2-benzyloxypyridine derivatives as benzyl transfer reagents [3]. This method involves the N-methylation of 2-benzyloxypyridine with methyl triflate (MeOTf) to generate the active benzylating species in situ, which then reacts with PEG4-hydroxyl groups under neutral conditions in toluene solvent [3]. The advantage of this approach lies in its mild reaction conditions and the ability to avoid strongly acidic or basic environments that might be incompatible with sensitive functional groups [3]. The Michael addition approach employs PEG4-acrylate derivatives that can undergo nucleophilic addition with benzylamine under base-catalyzed conditions [9]. This method offers good functional group tolerance and proceeds at room temperature (25°C) over 6-10 hours, though yields are typically moderate (60-70%) [9]. The preparation of Amino-PEG4-benzyl ester also involves strategic considerations regarding the order of functional group introduction. The amino group can be introduced through various methods, including the reduction of azide precursors, Gabriel synthesis using phthalimide derivatives, or direct amination reactions [10]. The azide reduction approach has gained popularity due to its compatibility with various reaction conditions and the stability of azide intermediates during synthetic manipulations [10]. Industrial production methods for Amino-PEG4-benzyl ester typically involve large-scale reactions with stringent control over reaction parameters such as temperature, pH, and concentration of reactants . The industrial processes often incorporate purification steps such as crystallization, distillation, or chromatography to ensure high purity and yield. Quality control measures include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to verify product identity and purity [11]. The synthetic routes for Amino-PEG4-benzyl ester production are summarized in Table 1, which provides comprehensive information about reaction conditions, yields, and advantages of each approach. PEGylation Techniques and Optimization of Linker LengthPEGylation represents a critical modification strategy that enhances the pharmacokinetic and pharmacodynamic properties of therapeutic molecules through the covalent attachment of polyethylene glycol chains [12] [13]. The optimization of PEG linker length, particularly for PEG4-benzyl ester derivatives, requires careful consideration of multiple parameters including molecular weight, hydrophilicity, flexibility, cellular permeability, and biological activity [14] [15]. The selection of optimal PEG linker length significantly impacts the performance of PROTACs and ADCs. Research has demonstrated that PEG4 linkers provide an optimal balance between flexibility and rigidity, enabling effective ternary complex formation in PROTAC applications while maintaining adequate cellular permeability [14] [16]. The length of the linker directly influences the spatial distance between functional groups, affecting the ability of bifunctional molecules to simultaneously engage their target proteins and E3 ligases [17]. Molecular weight considerations play a fundamental role in PEG linker optimization. PEG2 derivatives (molecular weight ~195 Da) offer high cellular permeability but limited application in PROTAC development due to insufficient spatial separation between binding moieties [15]. PEG3 linkers (molecular weight ~239 Da) provide improved performance with good cellular permeability and enhanced biological activity. PEG4 linkers (molecular weight ~283 Da) represent the optimal choice for many applications, offering moderate cellular permeability with excellent biological activity [14] [15]. Longer PEG chains, such as PEG6 (molecular weight ~371 Da), PEG8 (molecular weight ~459 Da), and PEG12 (molecular weight ~635 Da), provide increased hydrophilicity and reduced cellular permeability [15]. While these longer linkers may offer advantages in terms of solubility and reduced aggregation, they often result in decreased biological activity due to impaired cellular uptake and potential interference with protein-protein interactions [15]. The hydrophilicity of PEG linkers, typically expressed as LogP values, influences both solubility and membrane permeability characteristics. PEG4-benzyl ester derivatives exhibit LogP values around -2.4, providing an optimal balance between aqueous solubility and membrane permeability [14]. This hydrophilicity profile enables adequate dissolution in biological media while maintaining sufficient lipophilicity for cellular uptake [13]. Flexibility index calculations, which quantify the conformational freedom of PEG chains, indicate that PEG4 linkers possess moderate flexibility (flexibility index ~4.3) [14]. This intermediate flexibility allows for conformational adjustments necessary for optimal protein-protein interactions while preventing excessive conformational entropy that could destabilize ternary complexes [17]. PEGylation techniques encompass various chemical approaches for the covalent attachment of PEG chains to target molecules. The most commonly employed methods include NHS ester chemistry, aldehyde conjugation, thiol-maleimide coupling, and click chemistry approaches [13] [18]. Each technique offers distinct advantages in terms of reaction specificity, efficiency, and stability of the resulting conjugates [18]. NHS ester-activated PEG reagents represent one of the most widely used PEGylation approaches due to their reactivity toward primary amines under mild conditions (pH 7-9, low temperature) [13] [18]. The reaction proceeds through nucleophilic attack of the amine on the activated ester, forming stable amide bonds that are physiologically stable [13]. This approach is particularly suitable for N-terminal PEGylation and lysine modification in proteins [12]. Aldehyde-functionalized PEG reagents enable reductive amination reactions with primary amines to produce secondary amines in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride [13] [18]. This method is particularly effective for N-terminal PEGylation due to the selective reactivity of terminal amino groups under controlled pH conditions [12]. Thiol-maleimide coupling represents another important PEGylation technique that exploits the reactivity of maleimide groups toward sulfhydryl groups [13]. This approach provides site-specific conjugation at cysteine residues and forms stable thioether bonds under mild conditions [13]. The reaction is highly selective and proceeds rapidly at physiological pH [18]. Click chemistry approaches have emerged as powerful tools for PEGylation due to their high efficiency, selectivity, and mild reaction conditions [12] [19]. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions enable precise bioconjugation with excellent yields [19]. These methods are particularly valuable for applications requiring high site-specificity and minimal side reactions [12]. The optimization of PEG linker length for specific applications requires systematic evaluation of structure-activity relationships. For PROTAC applications, linker length optimization typically begins with longer variants and progressively shortens the linker until activity is lost [17]. This approach helps identify the minimum effective linker length while maintaining biological activity [17]. Computer-aided design approaches have become increasingly important for PEG linker optimization [20]. Molecular docking simulations, molecular dynamics calculations, and protein-protein interaction analyses provide valuable insights into optimal linker configurations [20]. These computational methods enable rational design approaches that reduce the need for extensive synthetic screening [20]. The parameters for PEG linker length optimization are comprehensively presented in Table 2, which details the relationships between linker length, molecular weight, hydrophilicity, flexibility, cellular permeability, and PROTAC application suitability. Functionalization for Site-Specific Conjugation in PROTACs and ADCsSite-specific conjugation represents a critical aspect of PROTAC and ADC development, enabling precise control over the attachment of functional groups and payload molecules to target proteins or antibodies [21] [22]. The functionalization of Amino-PEG4-benzyl ester for site-specific conjugation applications requires sophisticated chemical strategies that ensure high selectivity, efficiency, and stability of the resulting bioconjugates [21] [22]. N-terminal selective acylation has emerged as one of the most important approaches for site-specific conjugation in both PROTAC and ADC applications [12]. This method exploits the unique reactivity of N-terminal amino groups, which exhibit enhanced nucleophilicity compared to lysine side chains under controlled pH conditions [12]. The selectivity arises from the different pKa values of N-terminal amines (pKa ~7.6-8.0) compared to lysine ε-amines (pKa ~10.5), enabling preferential reaction at slightly acidic to neutral pH [12]. The N-terminal selective acylation process typically involves the use of activated esters or acyl chlorides that react preferentially with the N-terminal amino group [12]. Recent developments have incorporated pH-controlled conditions (pH 6.5-7.5) that maximize selectivity while maintaining reaction efficiency [12]. This approach achieves reaction efficiencies of 85-95% with excellent site specificity and produces stable amide bonds that resist hydrolysis under physiological conditions [12]. Click chemistry conjugation strategies have revolutionized site-specific bioconjugation due to their exceptional selectivity and efficiency [12] [19]. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction enables the formation of 1,2,3-triazole linkages with reaction efficiencies of 90-98% [19]. This approach requires the introduction of azide or alkyne functional groups into the target molecules, which can be achieved through various synthetic methods including azide incorporation during peptide synthesis or post-translational modification [12]. Strain-promoted azide-alkyne cycloaddition (SPAAC) represents an advanced click chemistry approach that eliminates the need for copper catalysis [12] [19]. This method utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives that react spontaneously with azides under physiological conditions [19]. The copper-free approach is particularly valuable for biological applications where copper toxicity is a concern [12]. The development of tetrazine-trans-cyclooctene (Tz-TCO) click chemistry has further expanded the toolkit for site-specific conjugation [19]. This inverse electron-demand Diels-Alder reaction proceeds extremely rapidly (rate constants >10^4 M^-1 s^-1) and exhibits excellent bioorthogonality [19]. The reaction efficiency typically exceeds 85-95% with very high site specificity [19]. Maleimide-thiol coupling represents a well-established method for site-specific conjugation, particularly in ADC applications [13] [21]. This approach exploits the unique reactivity of cysteine residues, which can be introduced through genetic engineering or chemical modification [21]. The reaction proceeds through nucleophilic addition of the sulfhydryl group to the maleimide double bond, forming stable thioether linkages [13]. The efficiency of maleimide-thiol coupling typically ranges from 80-92%, with good site specificity when cysteine residues are strategically positioned [21]. However, the stability of maleimide-thiol conjugates can be influenced by retro-Michael reactions, particularly in the presence of reduced glutathione [21]. Recent developments have focused on improved maleimide derivatives that exhibit enhanced stability against thiol exchange reactions [21]. NHS ester amide formation represents a versatile approach for general bioconjugation applications [13] [18]. This method utilizes the reactivity of N-hydroxysuccinimide esters toward primary amines, including lysine residues and N-terminal amino groups [13]. While the reaction efficiency is moderate (75-88%), the approach offers broad applicability and compatibility with various functional groups [18]. The selectivity of NHS ester reactions can be enhanced through strategic pH control and the use of protecting groups [13]. At slightly alkaline pH (8.0-8.5), the reaction preferentially occurs at lysine residues with higher local basicity [13]. The resulting amide bonds exhibit good stability under physiological conditions [18]. Reductive amination represents another important strategy for site-specific conjugation, particularly when aldehyde or ketone functional groups are present [12] [13]. This approach involves the initial formation of imine intermediates followed by reduction with sodium borohydride or sodium cyanoborohydride [13]. The reaction efficiency typically ranges from 70-85% with high site specificity [12]. The advantages of reductive amination include mild reaction conditions, excellent functional group tolerance, and the formation of stable secondary amine linkages [12]. This method is particularly valuable for N-terminal modifications where aldehyde-functionalized reagents can selectively react with the N-terminal amino group [12]. Copper-free click chemistry approaches have gained significant importance in PROTAC and ADC development due to their biocompatibility and efficiency [12] [19]. These methods eliminate the toxicity concerns associated with copper catalysis while maintaining the high selectivity and efficiency characteristic of click reactions [12]. The reaction efficiencies typically range from 85-95% with very high site specificity [19]. The functionalization strategies for site-specific conjugation must also consider the stability requirements of the final bioconjugates [21] [22]. For ADC applications, the linker must remain stable during circulation while enabling efficient payload release in target cells [23]. This requires careful optimization of cleavable linkers that respond to specific conditions in the tumor microenvironment [23]. For PROTAC applications, the linker stability is equally important to prevent premature release of the active compound [22] [24]. The conjugation chemistry must produce stable linkages that maintain the integrity of the PROTAC during cellular uptake and trafficking [22]. The comprehensive strategies for site-specific conjugation using PEG4-benzyl ester derivatives are detailed in Table 3, which provides information about target groups, reaction efficiencies, site specificity, stability, and specific applications for each functionalization approach. Hydrogen Bond Acceptor Count 7
Hydrogen Bond Donor Count 1
Exact Mass 355.19948764 g/mol
Monoisotopic Mass 355.19948764 g/mol
Heavy Atom Count 25
Dates
Last modified: 01-05-2024
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